N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide
Description
N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-25-9-8-13(10-18(25)26)20(27)22-15-5-2-12(3-6-15)19-23-16-7-4-14(21)11-17(16)24-19/h2-7,11,13H,8-10H2,1H3,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDWCVAPEFDKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with the Piperidine Derivative: The benzimidazole derivative is then coupled with a piperidine derivative through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety targets enzymes and proteins involved in DNA synthesis and repair, leading to antiproliferative effects on cancer cells.
Pathways Involved: The compound may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole, omeprazole, and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Fluorinated Compounds: Fluorinated benzimidazoles like fluconazole and voriconazole are used as antifungal agents.
Uniqueness
N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is unique due to its specific combination of the benzimidazole core with a fluoro group and a piperidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .
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